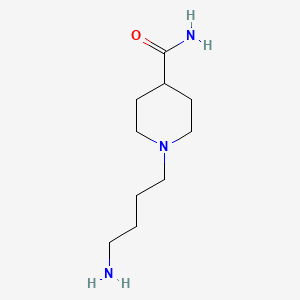

1-(4-Aminobutyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(4-Aminobutyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C10H21N3O and a molecular weight of 199.29 . It is used for research purposes .

Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives, including “1-(4-Aminobutyl)piperidine-4-carboxamide”, involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues is confirmed by different techniques such as IR and H NMR .Molecular Structure Analysis

The molecular structure of “1-(4-Aminobutyl)piperidine-4-carboxamide” is represented by the InChI code1S/C10H21N3O/c11-5-1-2-6-13-7-3-9 (4-8-13)10 (12)14/h9H,1-8,11H2, (H2,12,14) . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-(4-Aminobutyl)piperidine-4-carboxamide” derivatives are amino-dechlorination and amino-dealkoxylation .Physical And Chemical Properties Analysis

“1-(4-Aminobutyl)piperidine-4-carboxamide” is a powder that should be stored at room temperature . It has a molecular weight of 199.29 and a molecular formula of C10H21N3O .Aplicaciones Científicas De Investigación

Targeting DNA Gyrase in Mycobacterium abscessus

Piperidine-4-Carboxamides, including “1-(4-Aminobutyl)piperidine-4-carboxamide”, have been found to target DNA Gyrase in Mycobacterium abscessus, a type of nontuberculous mycobacteria (NTM). This is particularly significant as NTM lung disease is increasingly common and difficult to cure. The Piperidine-4-Carboxamides showed bactericidal and antibiofilm activity, and were found to inhibit the wild-type enzyme but not the P4C-resistant mutant .

Inhibition of Human Coronaviruses

Another application of piperidine-4-carboxamide compounds, such as “1-(4-Aminobutyl)piperidine-4-carboxamide”, is in the inhibition of human coronaviruses. In vitro activities of these compounds have been evaluated against human α-coronavirus NL63, β-coronaviruses OC43, and the alpha and delta variants of SARS-CoV-2 in several cell lines .

Mecanismo De Acción

Direcciones Futuras

The future directions of “1-(4-Aminobutyl)piperidine-4-carboxamide” and its derivatives could involve further exploration of their biological efficacy and behavioral activity . Their potential as dopamine reuptake inhibitors and analgesics suggests possible applications in the treatment of conditions related to dopamine function and pain management .

Propiedades

IUPAC Name |

1-(4-aminobutyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c11-5-1-2-6-13-7-3-9(4-8-13)10(12)14/h9H,1-8,11H2,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYNFOPEZAXFMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminobutyl)piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2380384.png)

![2-(8-Oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid;hydrochloride](/img/structure/B2380385.png)

![2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2380387.png)

![3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B2380390.png)

![N-(4-chlorophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2380403.png)

![8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380406.png)

![N-(3,4-dimethoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2380407.png)